![molecular formula C19H13N B14148689 3-Phenylbenzo[f]quinoline CAS No. 4067-83-8](/img/structure/B14148689.png)
3-Phenylbenzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and quinoline ring system with a phenyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzo[f]quinoline typically involves multi-component reactions. One efficient method is the three-component reaction of aromatic aldehydes, naphthalen-2-amine, and phenylacetylene catalyzed by silver triflate (AgOTf) in toluene. This reaction proceeds under mild conditions and yields the desired product with high selectivity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-Phenylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 3-Phenylbenzo[f]quinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzo[f]quinoline: Lacks the phenyl group at the third position.
3-Methylbenzo[f]quinoline: Has a methyl group instead of a phenyl group.
1,3-Diarylbenzo[f]quinoline: Contains additional aryl groups at the first and third positions.
Uniqueness: 3-Phenylbenzo[f]quinoline is unique due to the presence of the phenyl group at the third position, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry .
Propiedades
Número CAS |
4067-83-8 |
|---|---|
Fórmula molecular |
C19H13N |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C19H13N/c1-2-7-15(8-3-1)18-13-11-17-16-9-5-4-6-14(16)10-12-19(17)20-18/h1-13H |
Clave InChI |
IKXKWZOZGSYQHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)
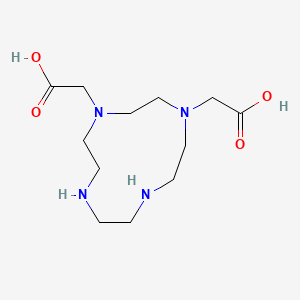
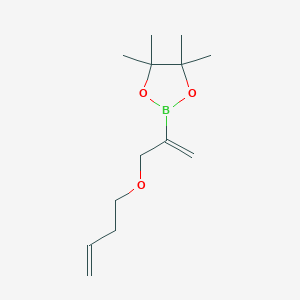
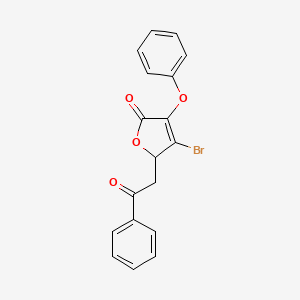
![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
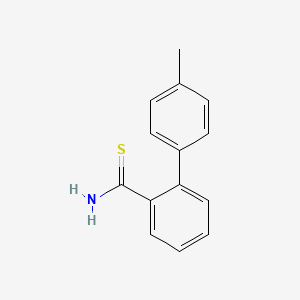
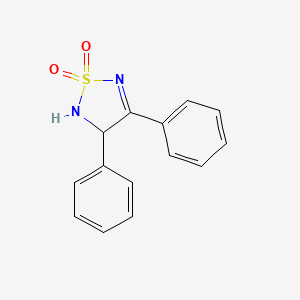
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)

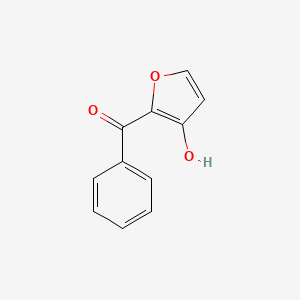
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
